6'-Hydroxy Doxazosin

描述

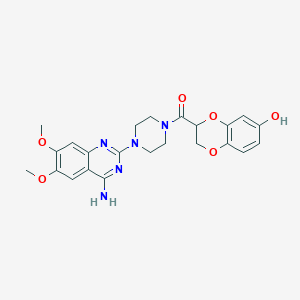

6’-Hydroxy Doxazosin is a derivative of Doxazosin, a quinazoline compound known for its use as an alpha-1 adrenergic receptor antagonist. This compound is primarily utilized in the treatment of hypertension and benign prostatic hyperplasia. The molecular formula of 6’-Hydroxy Doxazosin is C23H25N5O6, and it has a molecular weight of 467.47 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Hydroxy Doxazosin involves several steps, starting from the parent compound Doxazosin. The hydroxylation process typically involves the introduction of a hydroxyl group at the 6’ position of the Doxazosin molecule. This can be achieved through various chemical reactions, including:

Oxidation Reactions: Using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the hydroxyl group.

Hydroxylation Reactions: Employing catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of 6’-Hydroxy Doxazosin may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

化学反应分析

Types of Reactions

6’-Hydroxy Doxazosin undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.

Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: Replacement of the hydroxyl group with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

Oxidation Products: Formation of ketones or aldehydes.

Reduction Products: Regeneration of the hydroxyl group.

Substitution Products: Formation of ethers, esters, or other derivatives.

科学研究应用

Pharmacological Properties

Antihypertensive Effects

Doxazosin primarily acts as an alpha-1 adrenergic receptor blocker, leading to vasodilation and reduced blood pressure. While the parent compound is chiefly responsible for these effects, studies indicate that 6'-hydroxy Doxazosin contributes minimally to the overall antihypertensive activity due to its low plasma concentrations compared to Doxazosin itself . However, it still plays a role in the pharmacokinetics of the drug.

Mechanism of Action

The mechanism by which this compound operates involves selective blockade of alpha-1 adrenergic receptors located in vascular smooth muscle. This action decreases systemic vascular resistance, thereby lowering blood pressure without significantly affecting heart rate .

Antioxidant Properties

Research has highlighted the antioxidative capabilities of this compound. In vitro studies have demonstrated that both 6'- and 7-hydroxydoxazosin exhibit radical scavenging properties, protecting low-density lipoprotein (LDL) from oxidative damage. For instance, these metabolites significantly reduced human mononuclear cell-mediated oxidation of LDL and inhibited the formation of lipid peroxides . Such properties suggest potential therapeutic benefits in preventing cardiovascular diseases linked to oxidative stress.

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

| Property | Details |

|---|---|

| Parent Compound | Doxazosin |

| Metabolite Concentration | Low plasma concentrations; minor contribution to antihypertensive effects |

| Antioxidant Activity | Scavenges free radicals; protects LDL from oxidation |

| Mechanism of Action | Alpha-1 adrenergic receptor blockade; reduces systemic vascular resistance |

| Clinical Uses | Hypertension management; BPH treatment |

| Pharmacokinetics | Extensive hepatic metabolism; elimination half-life varies (16-22 hours) |

Case Studies and Research Insights

Several studies have provided insights into the clinical implications of Doxazosin and its metabolites:

- Study on LDL Oxidation: A study demonstrated that both hydroxymetabolites inhibited LDL oxidation effectively at concentrations as low as 5 μM . This finding supports further exploration into their potential cardiovascular protective roles.

- Long-term Efficacy in BPH: Clinical trials have shown that Doxazosin maintains efficacy and safety for up to four years in BPH treatment, suggesting that its metabolites may play a supportive role over extended therapy periods .

- Impact on Blood Lipids: Doxazosin has been associated with favorable changes in lipid profiles, including increased HDL levels, which may be beneficial for patients with concurrent dyslipidemia .

作用机制

6’-Hydroxy Doxazosin exerts its effects by selectively inhibiting the postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation, reducing blood pressure and alleviating symptoms of benign prostatic hyperplasia. The compound also inhibits lipoprotein oxidation, contributing to its antiplatelet and hypotensive activities .

相似化合物的比较

Similar Compounds

Doxazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.

Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.

Terazosin: Similar in structure and function, used for the same medical conditions.

Tamsulosin: Selective for alpha-1a adrenergic receptors, primarily used for benign prostatic hyperplasia

Uniqueness of 6’-Hydroxy Doxazosin

6’-Hydroxy Doxazosin is unique due to its additional hydroxyl group, which enhances its solubility and potentially its bioavailability. This modification may also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

生物活性

6'-Hydroxy Doxazosin is a metabolite of the antihypertensive drug doxazosin, which is primarily used for treating hypertension and benign prostatic hyperplasia (BPH). This compound exhibits significant biological activity through its interaction with alpha-1 adrenergic receptors, leading to various therapeutic effects. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.

This compound selectively inhibits postsynaptic alpha-1 adrenergic receptors located on vascular smooth muscle. This inhibition results in:

- Vasodilation : Reducing blood pressure by decreasing systemic vascular resistance.

- Antioxidant Properties : Exhibiting radical scavenging capabilities that protect low-density lipoprotein (LDL) from oxidation, potentially reducing cardiovascular risks associated with oxidative stress .

| Mechanism | Effect |

|---|---|

| Alpha-1 Blockade | Vasodilation and reduced blood pressure |

| Antioxidant Activity | Protection against LDL oxidation |

| Inhibition of Platelet Aggregation | Enhanced cardiovascular health |

1. Cardiovascular Health

This compound has been shown to improve cardiovascular health by:

- Lowering Blood Pressure : Clinical studies indicate that doxazosin leads to significant reductions in blood pressure in hypertensive patients, with effects persisting up to 24 hours post-dose .

- Improving Insulin Sensitivity : It enhances insulin sensitivity in patients with impaired glucose metabolism, making it suitable for diabetic patients .

2. Benign Prostatic Hyperplasia (BPH)

In the context of BPH, this compound contributes to:

- Symptom Relief : It alleviates urinary symptoms by blocking alpha-1 receptors in the prostatic stroma and bladder neck, improving urodynamics and reducing obstruction .

- Long-term Efficacy : Studies have demonstrated sustained efficacy in managing BPH symptoms over extended treatment periods (up to 48 months) .

3. Antioxidant Properties

Research has highlighted the antioxidant properties of this compound, where it:

- Scavenges Free Radicals : In vitro studies show that it effectively scavenges free radicals and protects LDL against oxidation, which is crucial for preventing atherosclerosis .

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Blood Pressure Reduction | Significant lowering of systolic and diastolic pressure |

| Symptomatic Relief in BPH | Improved urinary flow and reduced symptoms |

| Antioxidant Effects | Radical scavenging and protection against LDL oxidation |

Case Study 1: Antioxidative Effects

A study conducted on human mononuclear cells demonstrated that treatment with this compound significantly reduced LDL oxidation during incubation with free radicals. The formation of lipid peroxides was decreased to 10% of control levels at a concentration of 10 μM .

Case Study 2: Hypertension Management

In a clinical trial involving hypertensive patients treated with doxazosin, improvements were noted not only in blood pressure but also in left ventricular hypertrophy regression. The study highlighted that doxazosin treatment resulted in fewer cases of erectile dysfunction compared to other antihypertensive agents .

属性

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-16-4-3-13(29)9-19(16)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWNIHKSMVDTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908129 | |

| Record name | (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102932-29-6 | |

| Record name | 7-Hydroxydoxazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-HYDROXYDOXAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U8GNC1CQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。